molecular formula C8H12O2 B13470381 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol

3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B13470381
M. Wt: 140.18 g/mol
InChI Key: FSMSREZOQHUAOT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The oxetane ring and hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various reduced derivatives .

Scientific Research Applications

3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol depends on its specific application. In drug discovery, the BCP motif can act as a bioisostere, mimicking the properties of other functional groups while enhancing the overall properties of the molecule. The molecular targets and pathways involved would vary based on the specific drug candidate and its intended therapeutic effect .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol

InChI

InChI=1S/C8H12O2/c9-8-3-7(4-8,5-8)6-1-10-2-6/h6,9H,1-5H2

InChI Key

FSMSREZOQHUAOT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C23CC(C2)(C3)O

Origin of Product

United States

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